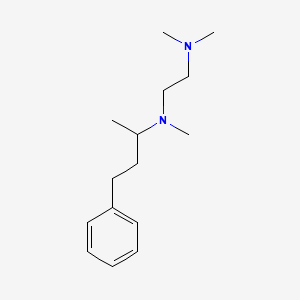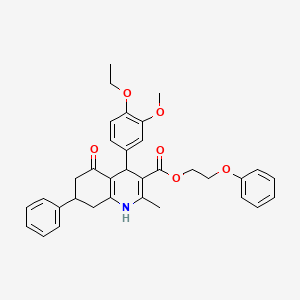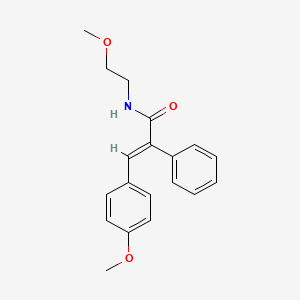
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamine, also known as Methamphetamine, is a powerful stimulant drug that affects the central nervous system. It is a highly addictive drug that has been classified as a Schedule II controlled substance in the United States. Despite its illicit use, Methamphetamine has been the subject of scientific research due to its potential therapeutic properties.
Wirkmechanismus
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine binds to the transporter proteins that are responsible for removing these neurotransmitters from the synaptic cleft, leading to an increase in their levels.
Biochemical and Physiological Effects:
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also suppresses appetite and causes insomnia. Long-term use of N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine can lead to damage to the brain, heart, and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine has several advantages and limitations for lab experiments. It is a potent stimulant that can be used to study the effects of neurotransmitters on the brain. However, it is also highly addictive and can be dangerous to handle. It is important to use caution when working with N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine in a laboratory setting.
Zukünftige Richtungen
There are several future directions for the study of N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine. One area of research is the development of new treatments for addiction. N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine addiction is a significant problem, and there is a need for new and effective treatments. Another area of research is the study of the long-term effects of N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine on the brain and other organs. This research can help to inform public health policies and interventions to prevent the harmful effects of N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine use.
Conclusion:
In conclusion, N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine is a powerful stimulant drug that has been the subject of scientific research due to its potential therapeutic properties. It works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine has several advantages and limitations for lab experiments, and there are several future directions for research on this drug. It is important to use caution when working with N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine and to continue to study its effects on the body and brain.
Synthesemethoden
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine can be synthesized through several methods, including the reduction of ephedrine or pseudoephedrine. The reduction process involves the use of chemicals such as lithium or sodium hydroxide, iodine, and red phosphorus. However, these methods are illegal and can be dangerous due to the risk of explosion and toxic chemical exposure.
Wissenschaftliche Forschungsanwendungen
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine has been the subject of scientific research due to its potential therapeutic properties. It has been studied for its effectiveness in treating attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine has also been investigated as a potential treatment for depression and post-traumatic stress disorder (PTSD).
Eigenschaften
IUPAC Name |
N,N,N'-trimethyl-N'-(4-phenylbutan-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14(17(4)13-12-16(2)3)10-11-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOUCKJBXDTEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5127953.png)
![5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127964.png)

![3-chloro-N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5127972.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B5127978.png)

![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128001.png)
![3-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5128008.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5128010.png)

![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-3-bromobenzamide](/img/structure/B5128020.png)
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5128027.png)
![N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5128034.png)